![molecular formula C11H12O3 B14183639 {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol CAS No. 834880-22-7](/img/structure/B14183639.png)
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol is an organic compound characterized by its unique structure, which includes a phenylene group substituted with two methanol groups and a prop-2-yn-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol typically involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzaldehyde and propargyl alcohol.
Catalyst: A suitable catalyst such as a base (e.g., potassium carbonate) or an acid (e.g., sulfuric acid) is used.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenylene ring.
Wissenschaftliche Forschungsanwendungen
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound shares a similar structure but differs in the functional groups attached to the phenylene ring.
4-(Prop-2-yn-1-yloxy)aniline: Another related compound with an aniline group instead of methanol groups.
(E,E)-1,2-Bis[3-(prop-2-yn-1-yloxy)benzylidene]hydrazine: A compound with a similar backbone but different substituents.
Uniqueness
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
834880-22-7 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-4-prop-2-ynoxyphenyl]methanol |
InChI |
InChI=1S/C11H12O3/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h1,3-4,6,12-13H,5,7-8H2 |
InChI-Schlüssel |
CYTTZNCCIHODGE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=C(C=C(C=C1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
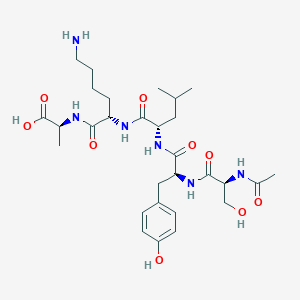
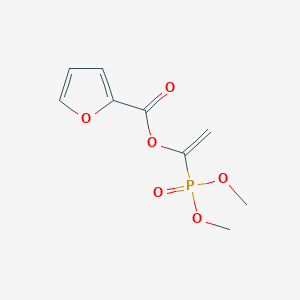
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
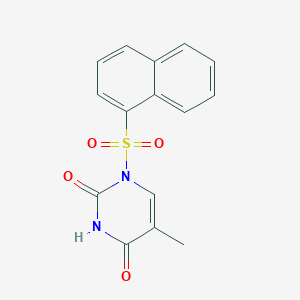
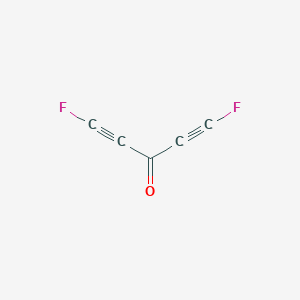
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
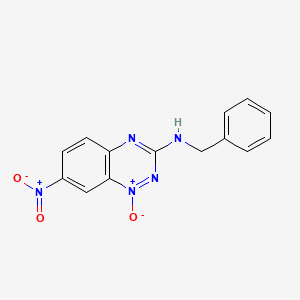
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
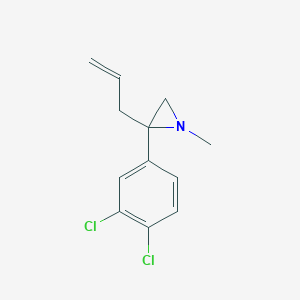
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
